8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt

Beschreibung

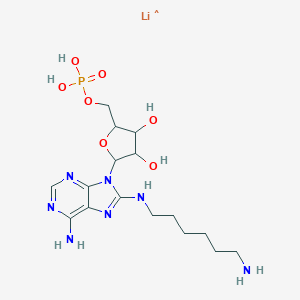

Chemical Identity: 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt (CAS 102029-82-3) is a chemically modified adenosine derivative. Its structure features an 8-position substitution with a 6-aminohexylamino group and a 5'-monophosphate group coordinated with lithium .

Eigenschaften

InChI |

InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAANYDRGGFZBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28LiN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585060 | |

| Record name | PUBCHEM_16218901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-82-3 | |

| Record name | PUBCHEM_16218901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 8-Bromoadenosine

The synthesis begins with the bromination of adenosine at the 8-position of the purine ring. This modification enhances reactivity for subsequent nucleophilic substitution.

Nucleophilic Substitution with 1,6-Diaminohexane

The 8-bromoadenosine undergoes nucleophilic aromatic substitution to introduce the 6-aminohexylamino group.

Phosphorylation at the 5'-Position

The 5'-hydroxyl group of the modified adenosine is phosphorylated to form the monophosphate.

Lithium Salt Formation

The monophosphate is converted to its lithium salt for improved solubility and stability.

-

Neutralization : The crude monophosphate is dissolved in deionized water and titrated with lithium hydroxide (LiOH) to pH 6.5–7.0.

-

Lyophilization : The solution is freeze-dried to obtain the lithium salt as a hygroscopic white powder.

-

Purity : >95% by HPLC (C18 column, 0.1 M ammonium acetate buffer, pH 5.0).

Purification and Characterization

Final purification ensures removal of residual solvents and unreacted intermediates.

-

Chromatography : Semi-preparative HPLC with a reverse-phase C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid).

-

Analytical Data :

Optimization and Challenges

Regioselectivity in Substitution

The C8 position’s electrophilicity is critical for successful substitution. Competing reactions at N3 or N7 are mitigated by:

Phosphorylation Efficiency

Low yields during phosphorylation (~50%) are attributed to:

-

Steric hindrance from the aminohexyl group.

-

Partial hydrolysis of POCl₃ under suboptimal anhydrous conditions.

Applications in Biochemical Research

8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt serves as a versatile intermediate for:

Wirkmechanismus

The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. It can mimic natural nucleotides, thereby influencing various biochemical pathways. The molecular targets include:

Adenylate Cyclase: Modulates the production of cyclic AMP.

Protein Kinases: Influences phosphorylation events in signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Molecular Formula :

- C₁₆H₂₇LiN₇O₇P (commonly reported) .

- Molecular Weight : Discrepancies exist across sources: 461.41 , 467.34 , and 468.35 g/mol , likely due to variations in analytical methods or hydration states.

Physicochemical Properties :

- Appearance : White powder .

- Solubility : Readily forms a clear, colorless solution in water at 50 mg/mL .

- Purity : ≥95% (HPLC) .

- Key Features: Hydrogen bonding capacity: 7 donors, 13 acceptors . Rotatable bonds: 11, enhancing flexibility for conjugation .

Applications: The aminohexyl side chain enables covalent coupling to resins or biomolecules, making it valuable in affinity chromatography and enzyme immobilization . Its lithium salt form enhances stability and solubility in aqueous buffers .

Structural and Functional Comparison

The compound is compared to adenosine derivatives with modifications at the 8-position, phosphate group variations, and cation differences.

Key Differentiators :

Phosphate Group Variations: 5'-Monophosphate (linear) vs. 3',5'-cyclic monophosphate (8-AHA-cAMP) . Cyclic derivatives are critical for mimicking cAMP signaling. Triphosphate analogs (e.g., α,β-methylene ATP) serve as non-hydrolyzable energy substrates .

Cation Effects :

- Lithium salts (e.g., CAS 102029-82-3) offer superior solubility in polar solvents compared to sodium salts (e.g., Rp-8-AHA-cAMP in ) .

- Sodium salts may exhibit higher hygroscopicity, affecting long-term stability .

Functional Group Modifications: The 6-aminohexyl side chain in CAS 102029-82-3 enables covalent linkage to solid supports, unlike TEMPO-modified analogs (e.g., 8-TEMPO-aminoadenosine cyclic monophosphate) . α,β-methylene groups in ATP analogs prevent enzymatic hydrolysis, extending half-life in biochemical assays .

Biological Activity: CAS 102029-82-3 is primarily a tool compound for immobilization, whereas Ribavirin 5’-monophosphate has direct antiviral activity .

Research Findings :

- Immobilization Efficiency: The aminohexyl arm in CAS 102029-82-3 allows >90% coupling efficiency to agarose resins, critical for affinity chromatography .

- Kinase Selectivity: Unlike 8-AHA-cAMP (which targets PKA), the 5'-monophosphate form shows broader kinase interactions due to its linear phosphate .

- Stability: Lithium salts of adenosine derivatives exhibit <5% degradation after 6 months at -20°C, outperforming sodium salts in accelerated stability studies .

Biologische Aktivität

8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt (commonly referred to as 8-HDA-AMP) is a modified nucleotide that has garnered attention for its unique biological properties. This compound features a hexylamine chain at the 8-position of the adenine moiety, which enhances its solubility and biological activity compared to unmodified adenosine derivatives. This article explores the biological activity of 8-HDA-AMP, detailing its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of 8-HDA-AMP is , with a molecular weight of approximately 345.32 g/mol. The modification at the 8-position is critical for its enhanced interactions with biological systems. The presence of the aminohexyl group contributes to its hydrophilicity and solubility in aqueous environments, making it a valuable tool in biochemical research.

8-HDA-AMP acts primarily through its role as an agonist in various cellular signaling pathways. It is known to influence:

- Cell Proliferation : Studies indicate that 8-HDA-AMP can stimulate cell growth and division by activating specific signaling cascades.

- Transcription Initiation : Research has shown that while 8-HDA-AMP does not initiate transcription effectively on its own, it can enhance the incorporation of other nucleotides into RNA, demonstrating its potential as a transcription modulator .

Table 1: Biological Activities of 8-HDA-AMP

| Activity | Description |

|---|---|

| Cell Proliferation | Stimulates growth in various cell types through receptor activation |

| Transcription Modulation | Enhances incorporation of nucleotides into RNA but does not initiate transcription directly |

| Enzyme Interaction | Acts as a co-substrate in enzymatic reactions, enhancing binding affinities |

Research Findings

Several studies have explored the biological effects and applications of 8-HDA-AMP:

- Cellular Signaling Studies : Research utilizing surface plasmon resonance has demonstrated that 8-HDA-AMP binds effectively to various receptors involved in cellular signaling pathways, indicating its role as a modulator in these processes .

- Transcription Studies : In vitro experiments have shown that when used alongside other nucleotides, 8-HDA-AMP can significantly improve transcription initiation efficiency, achieving rates up to 80% compared to controls .

- Therapeutic Potential : The compound's structural modifications allow for greater versatility in applications such as enzyme assays and molecular interaction studies, making it a promising candidate for therapeutic development targeting ATP-related mechanisms .

Case Studies

A notable case study involved the use of 8-HDA-AMP in understanding its effects on renal cells. The study revealed that treatment with this compound led to increased cyclic AMP (cAMP) levels, which are crucial for regulating water reabsorption and sodium balance in the kidneys . This finding suggests potential applications in treating conditions related to renal function.

Wissenschaftliche Forschungsanwendungen

Transcription Initiation Studies

One of the primary applications of 8-HDA-AMP is in the study of transcription initiation. Research indicates that while 8-HDA-AMP itself does not initiate transcription, its derivatives can effectively serve this purpose. For instance, studies have shown that N6-modified derivatives of adenosine maintain transcription initiation capacity, while modifications at the 8-position do not negatively impact this function .

Case Study: Transcription Efficiency

In a study assessing transcription initiation efficiency, it was found that N6-HDA-AMP achieved an efficiency of 76%–80% compared to unmodified AMP. This suggests that while 8-HDA-AMP may not initiate transcription alone, it can play a critical role when incorporated into modified nucleotides .

RNA Labeling Techniques

8-HDA-AMP has also been utilized in RNA labeling techniques. The incorporation of fluorescein and biotin labels into RNA transcribed with N6-HDA-AMP allows for effective tracking and analysis of RNA molecules in various biological assays. The labeling process involves coupling amino-modified adenosine derivatives with fluorescent tags, achieving yields between 70% and 90% .

Data Table: RNA Labeling Efficiency

| Modification Type | Yield (%) | Fluorescent Tag Used |

|---|---|---|

| N6-HDA-AMP | 76-80 | FAM-SE |

| N6-FAM-BDA-AMP | 70-90 | Biotin-SE |

Synthesis of Biotinylated Compounds

The ability to synthesize biotinylated derivatives of nucleotides is another significant application of 8-HDA-AMP. By reacting amino-modified adenosine derivatives with biotin N-hydroxysuccinimide ester, researchers can create biotinylated nucleotides that are useful for affinity purification and detection assays in molecular biology .

Case Study: Biotinylation Efficiency

The conversion efficiency of amino derivatives to their corresponding biotin derivatives was reported to be near quantitative, highlighting the effectiveness of using 8-HDA-AMP in synthesizing biotinylated compounds for various applications in research .

Development of Therapeutic Agents

The modification of nucleotides like 8-HDA-AMP opens avenues for developing therapeutic agents targeting specific biological pathways. The unique properties of modified adenosine derivatives allow them to interact selectively with cellular receptors or enzymes, potentially leading to new therapeutic strategies for diseases related to nucleotide signaling pathways.

Structural Studies and Analytical Applications

In addition to its biochemical applications, 8-HDA-AMP is valuable in structural studies involving nucleic acids. Its distinct chemical properties make it suitable for analytical techniques such as High Performance Liquid Chromatography (HPLC), which can be employed to purify and analyze nucleotide derivatives effectively .

Data Table: Characterization Techniques for 8-HDA-AMP

| Technique | Purpose |

|---|---|

| HPLC | Purification of nucleotide derivatives |

| Mass Spectrometry | Confirmation of product formation |

| Gel Electrophoresis | Analysis of RNA products |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt, and how do they differ in efficiency?

- Methodological Answer: Traditional synthesis involves coupling adenosine 5'-monophosphate with 6-aminohexylamine via carbodiimide-mediated reactions, followed by lithium salt formation through ion exchange. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal reaction intermediates and transition states, reducing trial-and-error approaches . Characterization via - and -labeled NMR (as in isotopic analogs) is critical for verifying structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight, while - and -NMR validate regiochemistry and phosphorylation. Isotopic labeling (e.g., , ) enhances sensitivity in biomolecular NMR studies, particularly for tracking metabolic incorporation . Purity assessment via HPLC with UV/Vis or charged aerosol detection is recommended, with thresholds ≥95% for research-grade material .

Q. How does the lithium counterion influence the compound’s stability and solubility in aqueous buffers?

- Methodological Answer: Lithium salts generally exhibit higher solubility in polar solvents compared to sodium or potassium analogs. Stability testing under varying pH (4–9) and temperatures (−20°C to 25°C) is essential; freeze-dried formulations stored at −70°C minimize hydrolysis . Dynamic light scattering (DLS) can monitor aggregation in solution over time.

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis yield and reduce side-product formation?

- Methodological Answer: Multivariate DoE (e.g., factorial or response surface designs) identifies critical factors (e.g., pH, temperature, stoichiometry). For example, a central composite design can model nonlinear relationships between reagent equivalents and yield, while minimizing phosphoramidate byproducts. Computational tools like ICReDD integrate reaction path simulations with experimental data to narrow optimal conditions .

Q. What strategies resolve contradictions in reported enzyme inhibition data involving this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, divalent cations). Perform side-by-side assays with standardized protocols (e.g., fixed Mg levels) and include controls for non-specific phosphatase activity. Isotopic tracing (-labeled phosphate) quantifies enzymatic turnover rates unambiguously . Meta-analysis of kinetic parameters (e.g., , IC) across studies can identify outliers linked to buffer ionic strength or protein purity .

Q. How can computational modeling predict this compound’s interactions with ATP-dependent enzymes?

- Methodological Answer: Molecular docking (AutoDock, GROMACS) simulates binding to kinase active sites, focusing on the 6-aminohexyl moiety’s steric and electrostatic effects. Quantum mechanics/molecular mechanics (QM/MM) calculations assess transition-state stabilization during phosphoryl transfer. Validate predictions with mutagenesis (e.g., ATP-binding pocket residues) and surface plasmon resonance (SPR) for binding affinity .

Q. What advanced applications exist for isotopically labeled derivatives in metabolic flux studies?

- Methodological Answer: - or -labeled analogs enable tracking via LC-MS/MS in pathways like purine salvage or nucleotide excision repair. Stable isotope-resolved metabolomics (SIRM) quantifies incorporation into nucleic acids or second messengers (e.g., cAMP). For dynamic studies, pulse-chase experiments with time-resolved NMR or mass spec are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.